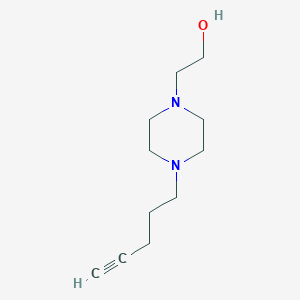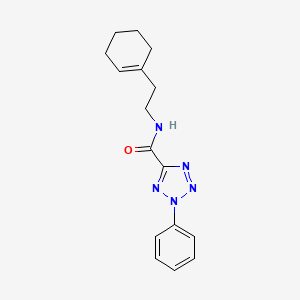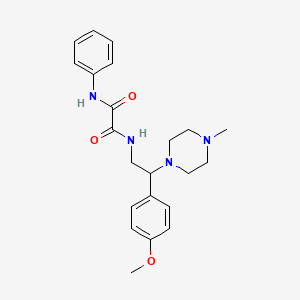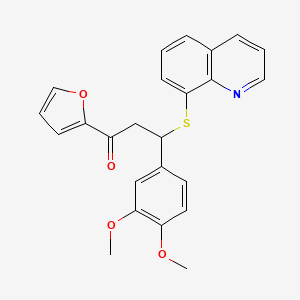
2-(4-Pent-4-ynylpiperazin-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Pent-4-ynylpiperazin-1-yl)ethanol is a chemical compound that features a piperazine ring substituted with a pent-4-ynyl group and an ethanol moiety
Aplicaciones Científicas De Investigación
2-(4-Pent-4-ynylpiperazin-1-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a reagent in organic synthesis.
Mecanismo De Acción
Alcohols
, such as ethanol, are known to have a depressant effect on the central nervous system . They interact with several targets, including gamma-aminobutyric acid (GABA) receptors, glycine receptors, and N-methyl-D-aspartate (NMDA) receptors . The interaction with these targets leads to changes in neuronal activity, resulting in the sedative effects of alcohols . Alcohols are also involved in various biochemical pathways, including the alcohol dehydrogenase and aldehyde dehydrogenase pathways, which metabolize alcohols into acetaldehyde and then into acetate .
Piperazines
are a class of compounds that have a wide range of pharmacological activities. They are often used in the development of pharmaceuticals, including antipsychotics, antidepressants, antihistamines, and anti-inflammatory drugs. The targets and modes of action of piperazine derivatives depend on their specific chemical structure.
The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can be influenced by various factors, such as the specific chemical structure of the compound, the route of administration, and individual patient factors .
Análisis Bioquímico
Biochemical Properties
It can be inferred from its structure that it may have similar properties to other alcohols and piperazine derivatives . Alcohols are known to have high boiling points and can participate in hydrogen bonding . Piperazine derivatives, on the other hand, are known to participate in various biochemical reactions, often involving interactions with enzymes and proteins .
Cellular Effects
Related compounds have been shown to interact with various types of cells and cellular processes . For instance, some piperazine derivatives have been shown to inhibit acetylcholinesterase, an enzyme crucial for nerve function .
Molecular Mechanism
Based on its structural similarity to other piperazine derivatives, it may interact with biomolecules through hydrogen bonding or other types of chemical interactions
Metabolic Pathways
Alcohols are generally metabolized in the liver, and the process involves several enzymes and cofactors
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Pent-4-ynylpiperazin-1-yl)ethanol typically involves the reaction of piperazine with pent-4-ynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures. The resulting intermediate is then reacted with ethylene oxide to introduce the ethanol moiety, yielding the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Pent-4-ynylpiperazin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted piperazine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Phenylpiperazin-1-yl)ethanol: Similar structure but with a phenyl group instead of a pent-4-ynyl group.
2-(4-Methylpiperazin-1-yl)ethanol: Similar structure but with a methyl group instead of a pent-4-ynyl group.
2-(4-Benzylpiperazin-1-yl)ethanol: Similar structure but with a benzyl group instead of a pent-4-ynyl group.
Uniqueness
2-(4-Pent-4-ynylpiperazin-1-yl)ethanol is unique due to the presence of the pent-4-ynyl group, which imparts distinct chemical properties and reactivity. This alkyne group can participate in various reactions, such as click chemistry, making the compound versatile for synthetic applications.
Propiedades
IUPAC Name |
2-(4-pent-4-ynylpiperazin-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-2-3-4-5-12-6-8-13(9-7-12)10-11-14/h1,14H,3-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJMPPMGJBIYPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCN1CCN(CC1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B2535096.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2535097.png)
![N-CYCLOHEXYL-2-{[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2535100.png)
![4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(3-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}phenyl)benzamide](/img/structure/B2535101.png)




amino]-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2535111.png)

![1-(3-bromophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one](/img/structure/B2535115.png)
![5-((4-Fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2535117.png)
![benzyl 2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)acetate](/img/structure/B2535118.png)

